2,4-Difluoro-5-nitrobenzoyl chloride

概要

説明

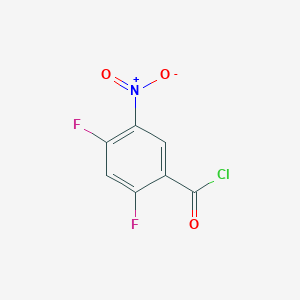

2,4-Difluoro-5-nitrobenzoyl chloride is a chemical compound belonging to the class of nitrobenzoyl chlorides. It is characterized by its yellow crystalline solid form and is widely used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C7H2ClF2NO3, with an average mass of 221.546 Da .

準備方法

The synthesis of 2,4-Difluoro-5-nitrobenzoyl chloride typically involves the reaction of 2,4-Difluoro-5-nitrobenzoic acid with oxalyl chloride . The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dimethylformamide to facilitate the formation of the acyl chloride. The reaction conditions usually include a temperature range of 0-5°C to prevent decomposition of the product.

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

化学反応の分析

2,4-Difluoro-5-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters. Common reagents include primary and secondary amines, and the reactions are typically carried out in an inert solvent like dichloromethane at room temperature.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form more complex derivatives.

The major products formed from these reactions include substituted amides, esters, and reduced amines .

科学的研究の応用

2,4-Difluoro-5-nitrobenzoyl chloride is a specialized compound with significant applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article delves into its applications, supported by data tables and documented case studies.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, particularly with amines and alcohols.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Compound | Product |

|---|---|---|

| Nucleophilic Substitution | Amines | Amides |

| Acylation | Alcohols | Esters |

| Coupling Reactions | Aromatic Compounds | Biaryl Compounds |

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in developing anti-cancer agents and anti-inflammatory drugs.

Case Study: Development of Anti-Cancer Agents

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel compounds derived from this compound that exhibited cytotoxic activity against various cancer cell lines. The synthesized derivatives were evaluated for their ability to inhibit tumor growth in vitro and in vivo.

- Key Findings :

- Some derivatives showed IC values in the low micromolar range.

- Mechanistic studies indicated that these compounds induced apoptosis in cancer cells.

Agricultural Chemistry

This compound is also utilized in the synthesis of agrochemicals, particularly herbicides. Its ability to modify plant growth regulators enhances its utility in agricultural applications.

Table 2: Agrochemical Applications

| Application Type | Example Use | Active Ingredient |

|---|---|---|

| Herbicides | Weed Control | Fluorinated Benzoyl Compounds |

| Plant Growth Regulators | Growth Enhancement | Synthetic Auxins |

Material Science

In material science, this compound is used to synthesize polymeric materials with enhanced thermal stability and chemical resistance. Its incorporation into polymers can improve their mechanical properties.

Case Study: Synthesis of High-Performance Polymers

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polyimide matrices resulted in polymers with superior thermal properties compared to traditional polyimides.

- Key Findings :

- Enhanced thermal stability up to 400°C.

- Improved mechanical strength and flexibility.

作用機序

The mechanism of action of 2,4-Difluoro-5-nitrobenzoyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effects of the nitro and fluoro groups, which increase the electrophilicity of the carbonyl carbon. The molecular targets include amino groups in proteins and peptides, which can result in the modification of their structure and function .

類似化合物との比較

2,4-Difluoro-5-nitrobenzoyl chloride can be compared with other similar compounds such as:

2,4-Dichloro-5-fluorobenzoyl chloride: This compound has similar reactivity but differs in the halogen substituents, which can affect its chemical properties and applications.

2,4-Difluoro-5-chlorobenzoyl chloride:

2,4-Difluoro-5-nitrobenzoic acid: This precursor compound lacks the acyl chloride functionality, making it less reactive in certain types of chemical reactions.

The uniqueness of this compound lies in its combination of fluoro and nitro substituents, which confer distinct electronic properties and reactivity patterns, making it valuable for specific applications in research and industry .

生物活性

2,4-Difluoro-5-nitrobenzoyl chloride is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a nitro group and two fluorine atoms attached to a benzoyl chloride moiety, which may influence its reactivity and interactions with biological systems.

- Molecular Formula : C7H3ClF2N2O3

- Molecular Weight : 236.56 g/mol

- Appearance : Typically a pale yellow liquid.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties. In vitro tests have shown effectiveness against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These results suggest that the compound can be compared favorably to standard antibiotics like ceftriaxone, which also demonstrates comparable inhibition zones against these organisms .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. The compound has shown promising results in inhibiting cancer cell proliferation across several types of cancer cell lines, with IC50 values ranging from 7 to 20 µM. Notably:

- Breast Cancer (MCF-7 Cell Line) : Exhibited an IC50 value of approximately 14 µM.

- Prostate Cancer : Demonstrated comparable efficacy with IC50 values around 10 µM.

These findings suggest that the compound may interfere with critical molecular pathways involved in tumor growth and angiogenesis .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. The compound's ability to alter cell signaling pathways associated with cancer development has also been noted .

Antioxidant and Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, this compound has shown potential antioxidant and anti-inflammatory properties. Research indicates that it can reduce oxidative stress markers in cellular models, suggesting a protective effect against cellular damage caused by free radicals .

Case Study: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial efficacy of various derivatives of benzoyl chloride, including this compound. The study reported that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics, enhancing their overall effectiveness against resistant strains .

Case Study: Anticancer Activity

Another significant study focused on the anticancer properties of this compound against human leukemia cell lines. The results indicated a marked decrease in cell viability at concentrations as low as 3 µM, highlighting its potential as a therapeutic agent in cancer treatment .

特性

IUPAC Name |

2,4-difluoro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-6(11(13)14)5(10)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAWHJWDJPXNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592720 | |

| Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221560-09-4 | |

| Record name | 2,4-Difluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。